Methyl 3-chloro-4-fluoro-5-hydroxybenzoate
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Overview
Description
Methyl 3-chloro-4-fluoro-5-hydroxybenzoate is an organic compound with the molecular formula C8H6ClFO3. It is a derivative of benzoic acid and is characterized by the presence of chloro, fluoro, and hydroxy substituents on the aromatic ring. This compound is used as a building block in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-chloro-4-fluoro-5-hydroxybenzoate can be synthesized through several synthetic routes. One common method involves the esterification of 3-chloro-4-fluoro-5-hydroxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-chloro-4-fluoro-5-hydroxybenzoate undergoes several types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can be replaced by other nucleophiles under appropriate conditions.
Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Substitution: Formation of substituted benzoates.
Oxidation: Formation of 3-chloro-4-fluoro-5-hydroxybenzaldehyde.
Reduction: Formation of 3-chloro-4-fluoro-5-hydroxybenzyl alcohol.
Scientific Research Applications
Methyl 3-chloro-4-fluoro-5-hydroxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-chloro-4-fluoro-5-hydroxybenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The presence of chloro, fluoro, and hydroxy groups can influence its binding affinity and specificity towards molecular targets .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-chloro-4-hydroxybenzoate
- Methyl 4-fluoro-3-hydroxybenzoate
- Methyl 3,5-dichloro-4-hydroxybenzoate
Uniqueness
Methyl 3-chloro-4-fluoro-5-hydroxybenzoate is unique due to the combination of chloro, fluoro, and hydroxy substituents on the aromatic ring. This specific arrangement imparts distinct chemical and physical properties, making it valuable for targeted applications in synthesis and research .
Properties
Molecular Formula |
C8H6ClFO3 |
---|---|
Molecular Weight |
204.58 g/mol |
IUPAC Name |
methyl 3-chloro-4-fluoro-5-hydroxybenzoate |
InChI |
InChI=1S/C8H6ClFO3/c1-13-8(12)4-2-5(9)7(10)6(11)3-4/h2-3,11H,1H3 |
InChI Key |
FUHUZQFJKRHXHA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)Cl)F)O |
Origin of Product |
United States |
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